2-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide is a chemical compound with the molecular formula C16H13FN2S It is a derivative of cyclopenta[b]pyridine and contains a fluorobenzyl group and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-thiol.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with 6,7-dihydro-5H-cyclopenta[b]pyridine-3-thiol to form the intermediate 2-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine.
Cyanation: The intermediate is then subjected to cyanation using a suitable cyanide source, such as sodium cyanide or potassium cyanide, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorobenzyl group and cyanide group can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide
- 2-[(2-Bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide
- 2-[(2-Methylbenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide
Uniqueness
The presence of the fluorobenzyl group in 2-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl cyanide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c17-14-6-2-1-4-12(14)10-20-16-13(9-18)8-11-5-3-7-15(11)19-16/h1-2,4,6,8H,3,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINBNWBWZODGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.